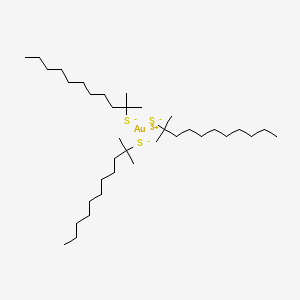
Gold tris(tert-dodecanethiolate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gold tris(tert-dodecanethiolate) is a useful research compound. Its molecular formula is C36H75AuS3 and its molecular weight is 801.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Gold tris(tert-dodecanethiolate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gold tris(tert-dodecanethiolate) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Gold tris(tert-dodecanethiolate) can be synthesized through the Brust-Schiffrin method, which involves the reduction of gold salts in a two-phase system. The resulting nanoparticles are stabilized by thiol ligands, such as tert-dodecanethiol, which impart solubility and prevent aggregation. Characterization techniques such as Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), and UV-Vis spectroscopy are commonly used to analyze the size, shape, and optical properties of these nanoparticles .
Biomedical Applications
Gold nanoparticles (AuNPs) capped with thiol ligands have shown promise in various biomedical applications:
- Drug Delivery : The surface functionalization of gold nanoparticles allows for the conjugation of therapeutic agents. Gold tris(tert-dodecanethiolate) can facilitate targeted drug delivery systems by attaching to specific biomolecules or receptors on cell surfaces.
- Imaging and Diagnostics : AuNPs are utilized as contrast agents in imaging techniques such as computed tomography (CT) and magnetic resonance imaging (MRI). Their unique optical properties enable enhanced imaging contrast due to localized surface plasmon resonance (LSPR) .
- Therapeutics : These nanoparticles can also be employed in photothermal therapy, where they absorb light and convert it into heat to selectively destroy cancer cells without harming surrounding tissues .
Catalysis
Gold tris(tert-dodecanethiolate) has been explored as a catalyst in various chemical reactions:
- Oxidation Reactions : Gold nanoparticles exhibit catalytic activity for oxidation reactions, including the oxidation of alcohols to aldehydes or ketones. The thiol ligands enhance the stability and reactivity of the gold surface .
- Environmental Applications : They are also investigated for environmental remediation processes, such as the degradation of pollutants in water through photocatalytic reactions .
Nanotechnology
In nanotechnology, gold tris(tert-dodecanethiolate) serves multiple functions:
- Nanocomposites : The incorporation of these nanoparticles into polymer matrices can enhance mechanical properties and thermal stability while providing functionalities such as conductivity or sensing capabilities .
- Sensors : The unique electronic properties of AuNPs make them suitable for developing sensors for detecting biomolecules or environmental toxins. Their ability to undergo aggregation in response to specific analytes can be exploited for colorimetric sensing applications .
Case Studies
Here are some documented case studies highlighting the applications of gold tris(tert-dodecanethiolate):
Eigenschaften
CAS-Nummer |
43126-82-5 |
|---|---|
Molekularformel |
C36H75AuS3 |
Molekulargewicht |
801.1 g/mol |
IUPAC-Name |
gold(3+);2-methylundecane-2-thiolate |
InChI |
InChI=1S/3C12H26S.Au/c3*1-4-5-6-7-8-9-10-11-12(2,3)13;/h3*13H,4-11H2,1-3H3;/q;;;+3/p-3 |
InChI-Schlüssel |
ZBYVTRHJYQLYBG-UHFFFAOYSA-K |
SMILES |
CCCCCCCCCC(C)(C)[S-].CCCCCCCCCC(C)(C)[S-].CCCCCCCCCC(C)(C)[S-].[Au+3] |
Kanonische SMILES |
CCCCCCCCCC(C)(C)[S-].CCCCCCCCCC(C)(C)[S-].CCCCCCCCCC(C)(C)[S-].[Au+3] |
Key on ui other cas no. |
63267-52-7 43126-82-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















